4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine
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Overview
Description
4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including imidazo, pyridazin, pyrazole, and piperidine moieties. These structural features make it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Imidazo[1,2-b]pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazin ring system.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through a nucleophilic substitution reaction, where the appropriate pyrazole derivative reacts with the imidazo[1,2-b]pyridazin intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the appropriate precursors.
Final Coupling: The final step involves the coupling of the imidazo[1,2-b]pyridazin-6-yl and pyrazole-4-carbonyl moieties with the piperidine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This typically includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine
- 2-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine
Uniqueness
The uniqueness of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine lies in its specific combination of functional groups and ring systems. This unique structure allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C19H24N6O2/c1-13-14(2)25-17(21-13)4-5-18(22-25)27-12-15-6-8-24(9-7-15)19(26)16-10-20-23(3)11-16/h4-5,10-11,15H,6-9,12H2,1-3H3 |
InChI Key |
VMYSRQHEYSXVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(N=C4)C)C |
Origin of Product |
United States |
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